molecular formula C36H22N2 B3826755 2,3-bis[4-(phenylethynyl)phenyl]quinoxaline

2,3-bis[4-(phenylethynyl)phenyl]quinoxaline

Cat. No.: B3826755
M. Wt: 482.6 g/mol
InChI Key: LGEPYENCBGYEHC-UHFFFAOYSA-N
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Description

2,3-Bis[4-(phenylethynyl)phenyl]quinoxaline is an organic compound with the molecular formula C₃₆H₂₂N₂ It is a quinoxaline derivative featuring two phenylethynyl groups attached to the 2 and 3 positions of the quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-bis[4-(phenylethynyl)phenyl]quinoxaline typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,3-dibromoquinoxaline and 4-ethynylphenylboronic acid.

    Palladium-Catalyzed Cross-Coupling Reaction: The key step involves a palladium-catalyzed Sonogashira coupling reaction between 2,3-dibromoquinoxaline and 4-ethynylphenylboronic acid. This reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base, such as triethylamine, in an appropriate solvent like tetrahydrofuran (THF).

    Purification: The resulting product is purified using column chromatography to obtain pure this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,3-Bis[4-(phenylethynyl)phenyl]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to produce reduced quinoxaline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like LiAlH₄ and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions can be carried out using electrophiles such as halogens or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives.

Scientific Research Applications

2,3-Bis[4-(phenylethynyl)phenyl]quinoxaline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer and antimicrobial drugs.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2,3-bis[4-(phenylethynyl)phenyl]quinoxaline involves its interaction with specific molecular targets and pathways. The compound’s phenylethynyl groups can participate in π-π stacking interactions and hydrogen bonding, influencing its binding affinity and specificity. Additionally, its quinoxaline core can interact with various enzymes and receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Bis(phenylethynyl)quinoxaline: Lacks the additional phenyl groups, resulting in different chemical and physical properties.

    2,3-Bis(4-methoxyphenylethynyl)quinoxaline: Contains methoxy groups, which can influence its reactivity and interactions.

    2,3-Bis(4-nitrophenylethynyl)quinoxaline: The presence of nitro groups can significantly alter its electronic properties and reactivity.

Uniqueness

2,3-Bis[4-(phenylethynyl)phenyl]quinoxaline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties

Properties

IUPAC Name

2,3-bis[4-(2-phenylethynyl)phenyl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H22N2/c1-3-9-27(10-4-1)15-17-29-19-23-31(24-20-29)35-36(38-34-14-8-7-13-33(34)37-35)32-25-21-30(22-26-32)18-16-28-11-5-2-6-12-28/h1-14,19-26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEPYENCBGYEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3C5=CC=C(C=C5)C#CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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